ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-oxo-4H-chromene-3-carboxamido)thiophene-3-carboxylate
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Overview
Description
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-oxo-4H-chromene-3-carboxamido)thiophene-3-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including a benzo[d][1,3]dioxole moiety, a chromene ring, and a thiophene core, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-oxo-4H-chromene-3-carboxamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the chromene ring: The chromene ring can be synthesized via the condensation of salicylaldehyde with an appropriate β-keto ester in the presence of a base.
Construction of the thiophene core: The thiophene ring is often formed through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent.
Coupling reactions: The final compound is obtained by coupling the benzo[d][1,3]dioxole, chromene, and thiophene intermediates using appropriate coupling reagents and conditions, such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for improved reaction control, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-oxo-4H-chromene-3-carboxamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce halogens, nitro groups, or other functional groups.
Scientific Research Applications
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-oxo-4H-chromene-3-carboxamido)thiophene-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in the field of oncology.
Industry: The compound may be used in the development of new materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-oxo-4H-chromene-3-carboxamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting key proteins involved in cell cycle regulation and apoptosis pathways. The compound may also inhibit the activity of enzymes critical for cancer cell survival and proliferation.
Comparison with Similar Compounds
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-oxo-4H-chromene-3-carboxamido)thiophene-3-carboxylate can be compared with other similar compounds, such as:
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds also contain the benzo[d][1,3]dioxole moiety and have shown potent antitumor activities.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds have been evaluated for their anticancer activity and share structural similarities with the benzo[d][1,3]dioxole group.
The uniqueness of this compound lies in its combination of multiple functional groups, which contribute to its diverse chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C26H21NO7S |
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Molecular Weight |
491.5 g/mol |
IUPAC Name |
ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-oxochromene-3-carbonyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C26H21NO7S/c1-3-31-26(30)22-14(2)21(11-15-8-9-19-20(10-15)34-13-33-19)35-25(22)27-24(29)17-12-32-18-7-5-4-6-16(18)23(17)28/h4-10,12H,3,11,13H2,1-2H3,(H,27,29) |
InChI Key |
XGKDSICOOAJBML-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4=COC5=CC=CC=C5C4=O |
Origin of Product |
United States |
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